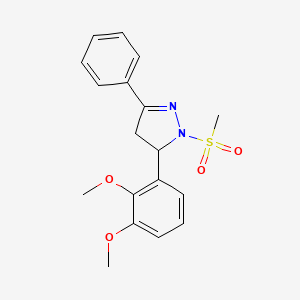

![molecular formula C22H18F3N3O2 B6483845 6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1326832-96-5](/img/structure/B6483845.png)

6-methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups, including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a dihydroquinolinone ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The phenyl and oxadiazole groups can participate in aromatic stacking interactions, which can be important for binding to biological targets. The dihydroquinolinone ring is a common structural motif in many biologically active compounds .

Molecular Structure Analysis

The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The trifluoromethyl group may introduce some steric hindrance and could influence the overall conformation of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the trifluoromethyl group could potentially undergo nucleophilic substitution reactions, while the oxadiazole ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and lipophilicity .科学研究应用

Transition Metal-Catalyzed Cross-Coupling Reactions

The compound’s structure includes a trifluoromethyl group, which can serve as an excellent substrate for Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound’s boron-containing moiety can participate in transmetalation, making it a valuable reagent for constructing complex organic molecules.

Drug Design and Medicinal Chemistry

The presence of the morpholin-4-yl group suggests potential applications in drug design. Researchers have found that molecules with a -CF3 group attached to a tertiary stereogenic center can enhance drug potency by interacting with proteins through hydrogen bonding . Investigating this compound’s pharmacological properties could lead to novel drug candidates.

Benzylic Position Reactions

The benzylic position in the compound offers opportunities for various reactions. For instance:

- SN2 Pathway : Primary benzylic halides typically react via an SN2 pathway . Understanding how this compound behaves in such reactions could provide insights into its reactivity.

- SN1 Pathway : Secondary and tertiary benzylic halides often proceed via an SN1 pathway, involving resonance-stabilized carbocations . Investigating this compound’s behavior in SN1 reactions could be valuable.

未来方向

作用机制

Target of Action

Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can interact with various targets to exhibit pharmacological activities . The exact interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Compounds with a trifluoromethyl group have been found to affect various biochemical pathways . The exact pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

Compounds with a trifluoromethyl group have been found to exhibit various molecular and cellular effects . The exact effects of this compound’s action would need further investigation.

Action Environment

Environmental factors can significantly impact the action of compounds with a trifluoromethyl group

属性

IUPAC Name |

6-methyl-1-propyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O2/c1-3-9-28-12-17(19(29)16-10-13(2)7-8-18(16)28)21-26-20(27-30-21)14-5-4-6-15(11-14)22(23,24)25/h4-8,10-12H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLSBHPMGDSETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6483763.png)

![3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6483769.png)

![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6483775.png)

![2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B6483794.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B6483799.png)

![2-(4-ethylphenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B6483802.png)

![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B6483806.png)

![2-(4-chlorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B6483812.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B6483829.png)

![1-ethyl-6-fluoro-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6483838.png)

![6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B6483859.png)

![ethyl 4-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B6483875.png)